1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1344006-94-5 . It has a molecular weight of 208.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” contains a total of 22 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane .
- Methods of Application: The compound is prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol is then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane .
- Results or Outcomes: The process results in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .
Latent 1,1,1-Trifluoro-2,3-epoxypropane via Sulfonium Salt Formation
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane via sulfonium salt formation .
- Methods of Application: The compound is prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol is then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .
- Results or Outcomes: The process results in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .
Non-covalent arene–fluoroarene interactions
- Scientific Field: Organic Chemistry
- Application Summary: Non-covalent arene–fluoroarene interactions have been increasingly exploited to create complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .
- Methods of Application: These interactions stem from the strong electronegativity of the fluorine atoms which modifies the dipole moment of the fluoroarene .
- Results or Outcomes: The process results in the creation of complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSNLBBGIBVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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